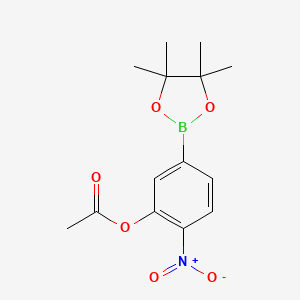
3-(Acetyloxy)-4-nitrophenylboronic acid pinacol ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Acetyloxy)-4-nitrophenylboronic acid pinacol ester is a boronic ester derivative that has garnered interest in various fields of chemistry and biology. This compound is characterized by the presence of an acetyloxy group, a nitro group, and a boronic acid pinacol ester moiety, making it a versatile intermediate in organic synthesis and a valuable tool in scientific research.
作用機序
The mechanism of action of 3-(Acetyloxy)-4-nitrophenylboronic acid pinacol ester in chemical reactions often involves the boron moiety. In the Suzuki–Miyaura coupling, the boron moiety is transferred from the boronic acid pinacol ester to a palladium catalyst . In protodeboronation, the boron moiety is removed from the molecule .
Safety and Hazards
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Acetyloxy)-4-nitrophenylboronic acid pinacol ester typically involves the esterification of 3-(Acetyloxy)-4-nitrophenylboronic acid with pinacol. The reaction is usually carried out under mild conditions using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product in high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable.
化学反応の分析
Types of Reactions
3-(Acetyloxy)-4-nitrophenylboronic acid pinacol ester undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The boronic acid pinacol ester moiety can participate in Suzuki-Miyaura coupling reactions with aryl halides to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Palladium on carbon (Pd/C) and hydrogen gas.
Substitution: Nucleophiles such as amines or thiols.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3).
Major Products Formed
Reduction: Formation of 3-(Amino)-4-nitrophenylboronic acid pinacol ester.
Substitution: Formation of various substituted phenylboronic acid pinacol esters.
Coupling: Formation of biaryl compounds.
科学的研究の応用
3-(Acetyloxy)-4-nitrophenylboronic acid pinacol ester has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and as a probe for studying enzyme activity.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
類似化合物との比較
Similar Compounds
- Phenylboronic acid pinacol ester
- 4-Nitrophenylboronic acid pinacol ester
- 3-(Amino)-4-nitrophenylboronic acid pinacol ester
Uniqueness
3-(Acetyloxy)-4-nitrophenylboronic acid pinacol ester is unique due to the presence of both acetyloxy and nitro groups, which confer distinct reactivity and biological activity. The combination of these functional groups allows for versatile applications in synthetic chemistry and biomedical research, distinguishing it from other boronic acid derivatives.
特性
IUPAC Name |
[2-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BNO6/c1-9(17)20-12-8-10(6-7-11(12)16(18)19)15-21-13(2,3)14(4,5)22-15/h6-8H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTZCOAREDQPFOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)[N+](=O)[O-])OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
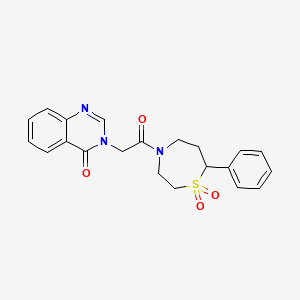

![3-[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]propanoic acid](/img/structure/B2842850.png)
![Butyl 4-[(3-ethoxy-2-hydroxybenzyl)amino]benzoate](/img/structure/B2842851.png)
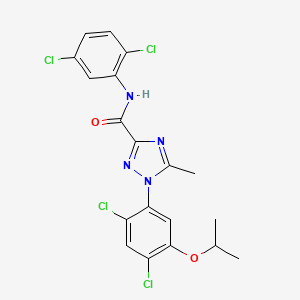
![N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-ethoxybenzamide](/img/structure/B2842854.png)
![4-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-N-(furan-2-ylmethyl)-1H-pyrrole-2-carboxamide](/img/structure/B2842855.png)
![5-(3-fluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2842857.png)
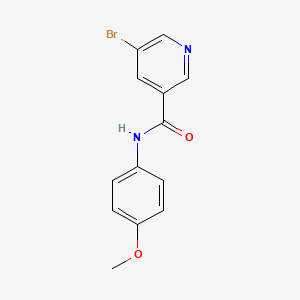
![2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2842861.png)
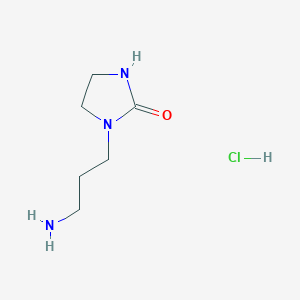
![1-[5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4-yl]-4-(3,4-dichlorophenyl)piperazine](/img/structure/B2842864.png)
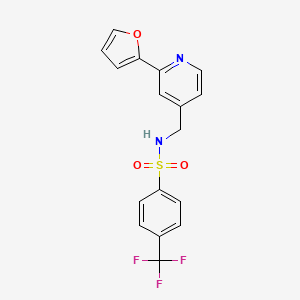
![N-(2,4-difluorophenyl)-6-(methylthio)benzo[d]thiazol-2-amine](/img/structure/B2842868.png)
